1-(Perfluorodecyl)octane
Overview
Description
1-(Perfluorodecyl)octane is a fluorinated compound known for its unique properties, including high chemical stability and hydrophobicity. It is a perfluorinated alkane with a long carbon chain and a terminal octyl group. The molecular formula of this compound is C18H17F21, and it has a molecular weight of 632.3 g/mol .
Scientific Research Applications
1-(Perfluorodecyl)octane has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a surfactant and in the synthesis of superhydrophobic materials.
Biology: Its hydrophobic nature makes it useful in biological assays and as a component in biomimetic membranes.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Mechanism of Action
Target of Action
The primary target of 1-(Perfluorodecyl)octane, also known as 8-Perfluorodecyloctane, is the lipid layer and meibomian glands . These targets play a crucial role in maintaining the stability of the tear film on the ocular surface .
Mode of Action
This compound interacts with the air-liquid interface of the tear film and forms a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears . The compound spreads rapidly across the ocular surface due to its low surface and interface tensions .
Biochemical Pathways
It is believed that the compound’s interaction with the tear film and formation of a monolayer can influence various biochemical processes related to tear film stability and evaporation .
Pharmacokinetics
The compound’s rapid spreading across the ocular surface suggests efficient distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of the tear film. By forming a monolayer at the air-liquid interface of the tear film, the compound prevents the evaporation of the aqueous phase of the tears . This action helps alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions that promote tear evaporation, such as low humidity, could potentially affect the compound’s efficacy in stabilizing the tear film
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Perfluorodecyl)octane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP153A6, which is involved in the hydroxylation of alkanes . The interaction between this compound and these enzymes is primarily hydrophobic, allowing the compound to be effectively metabolized. Additionally, the compound’s perfluorinated chain can influence the activity of dehydrogenases, which are crucial for cofactor regeneration in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell permeability and enzyme stability in Escherichia coli cells expressing the CYP153A6 operon . This compound can alter cell signaling pathways by modulating the activity of enzymes involved in these pathways. Furthermore, this compound can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes, leading to changes in the expression of genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of cytochrome P450 enzymes, facilitating the hydroxylation of alkanes . This binding is primarily driven by hydrophobic interactions between the perfluorinated chain and the enzyme’s active site. Additionally, this compound can inhibit or activate other enzymes by altering their conformation, leading to changes in their catalytic activity. These interactions can result in changes in gene expression, particularly those genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in enzyme activity and gene expression. These changes can persist even after the compound has been metabolized or degraded, indicating potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic efficiency. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These toxic effects can include oxidative stress, inflammation, and cell death, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to alkane metabolism. The compound interacts with cytochrome P450 enzymes, facilitating the hydroxylation of alkanes to alcohols . This reaction is a key step in the metabolic pathway, allowing the compound to be further processed by dehydrogenases and other enzymes. The presence of this compound can influence metabolic flux and metabolite levels, altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can be taken up by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals . These signals can include short peptide sequences or lipid modifications that guide the compound to its destination. Once localized, this compound can exert its effects on cellular processes, including enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Perfluorodecyl)octane can be synthesized through various methods. One common approach involves the initiated chemical vapor deposition (iCVD) method. In this process, poly(1H,1H,2H,2H-perfluorodecyl acrylate) thin films are deposited on substrates like stainless steel meshes . This method ensures high retention of fluorine moieties, which are responsible for the compound’s superhydrophobic properties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using fluorinated precursors. The process is optimized to ensure high yield and purity of the final product. Specific details about industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(Perfluorodecyl)octane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in substitution reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated compound.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can yield fluorinated amine derivatives, while reaction with thiols can produce fluorinated thiol derivatives.
Comparison with Similar Compounds
1-(Perfluorodecyl)octane can be compared with other perfluorinated alkanes, such as perfluorohexyloctane. Both compounds share similar properties, including high chemical stability and hydrophobicity. this compound has a longer carbon chain, which can enhance its hydrophobic properties and make it more suitable for certain applications .
List of Similar Compounds
- Perfluorohexyloctane
- Perfluorooctane
- Perfluorononane
These compounds share similar chemical structures and properties but differ in their carbon chain lengths and specific applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F21/c1-2-3-4-5-6-7-8-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWFBGRTHMNLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)10(CH2)8H, C18H17F21 | |
Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895310 | |
Record name | 1-(Perfluorodecyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93454-70-7 | |
Record name | 1-(Perfluorodecyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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